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Compound of Interest

Compound Name: 3,5-Dichloro-4-pyridinecarbonitrile

Cat. No.: B128884

An In-depth Technical Guide to the Reactivity of 3,5-Dichloro-4-pyridinecarbonitrile

Abstract

3,5-Dichloro-4-pyridinecarbonitrile is a pivotal heterocyclic building block in modern synthetic
chemistry, particularly within the realms of drug discovery and materials science. Its unique
electronic architecture, dictated by the interplay between the electron-deficient pyridine core,
the strongly electron-withdrawing nitrile substituent, and the halogen atoms, imparts a distinct
and highly exploitable reactivity profile. This guide provides a comprehensive theoretical and
practical examination of the molecule's reactivity. We will delve into the foundational electronic
principles governing its behavior, explore its primary reaction pathways—namely nucleophilic
aromatic substitution and transformations of the nitrile group—and provide validated, step-by-
step protocols for key synthetic operations. This document is intended for researchers,
chemists, and drug development professionals seeking to leverage the synthetic potential of
this versatile intermediate.

Introduction and Molecular Profile

3,5-Dichloro-4-pyridinecarbonitrile is a solid, typically white to off-white, crystalline
compound.[1] Its structure is characterized by a pyridine ring substituted with two chlorine
atoms at the 3 and 5 positions and a nitrile group at the 4-position. This specific arrangement of
functional groups creates a molecule with distinct regions of electrophilicity, making it a highly
reactive and versatile synthetic intermediate.[2] Its primary utility lies in its role as a scaffold for
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constructing more complex molecules, particularly in the synthesis of bioactive compounds and
functional materials.[3][4]

The reactivity of the molecule is dominated by two key features:

e The Electron-Deficient Pyridine Ring: The nitrogen heteroatom withdraws electron density
from the aromatic ring, which is further depleted by the inductive and mesomeric effects of
the cyano group at the C-4 position. This pronounced electron deficiency makes the ring
highly susceptible to nucleophilic attack.

o The Electrophilic Nitrile Group: The carbon atom of the nitrile group is electrophilic and can
undergo reduction or nucleophilic addition.

A summary of its fundamental physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3,5-Dichloro-4-pyridinecarbonitrile

Property Value Source(s)
Molecular Formula CeH2CI2N2 [5]
Molecular Weight 173.00 g/mol

White to off-white
Appearance ] ) [1]
solid/crystalline powder

Melting Point 115-119 °C

CAS Number 153463-65-1 5]

Low solubility in water; Soluble
B in solvents like
Solubility _ [1]
dichloromethane and

chloroform.

Theoretical Framework: Electronic Structure and
Reactivity
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The reactivity of 3,5-dichloro-4-pyridinecarbonitrile is a direct consequence of its electronic
structure. The pyridine nitrogen atom makes the entire aromatic system more electronegative
than benzene, reducing its susceptibility to electrophilic attack and greatly enhancing it for
nucleophilic substitution.

This effect is significantly amplified by the substituents:

e 4-Cyano Group: As a powerful electron-withdrawing group, it strongly deactivates the ring
towards electrophiles but provides potent activation for nucleophilic attack, particularly at the
ortho (3,5) and para (not applicable here, but relevant for general pyridine chemistry)
positions. It stabilizes the negative charge of the Meisenheimer intermediate through
resonance.

» 3,5-Dichloro Groups: The chlorine atoms are good leaving groups for nucleophilic aromatic
substitution (SnAr). Their inductive electron-withdrawing effect further increases the
electrophilicity of the ring carbons.

The interplay of these groups makes the C-3 and C-5 positions the primary sites for
nucleophilic aromatic substitution, while the nitrile group at C-4 offers a secondary site for
chemical modification.

Electronic Influences

3,5-Chloro Groups
(Inductive Withdrawal &
Good Leaving Groups)

Strongly Activates for SnAr
4-Cyano Group Stabilizes Intermediate _ o .
. . g Overall Reactivity Profile
(Resonance & Inductive Withdrawal) Activates for Nucleophilic Attack v

Pyridine N
(Inductive Withdrawal)

Enables SnAr
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Caption: Key electronic factors governing the reactivity of 3,5-dichloro-4-pyridinecarbonitrile.

Key Reaction Pathways and Protocols
Nucleophilic Aromatic Substitution (SnAr)

The most significant reaction pathway for this molecule is the SnAr reaction. The electron-
deficient nature of the ring allows for the displacement of one or both chlorine atoms by a wide
range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6]

» Addition: The nucleophile attacks one of the chlorine-bearing carbons (C-3 or C-5) to form a
resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The
negative charge in this intermediate is delocalized across the ring and, crucially, onto the
electronegative nitrogen atom and the cyano group, which provides substantial stabilization.
[7] This stabilization lowers the activation energy of the rate-determining step.[7][8]

o Elimination: Aromatization is restored by the expulsion of the chloride leaving group, yielding
the substituted product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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